
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine, also known as Varenicline, is a medication used to help people quit smoking. It was approved by the FDA in 2006 and has since become a popular treatment option for smokers looking to quit. However, beyond its clinical use, Varenicline has also been the subject of scientific research, particularly in the field of neuroscience, due to its unique mechanism of action.
作用機序
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine works by selectively binding to and activating alpha4beta2 nicotinic acetylcholine receptors in the brain. This activation leads to the release of dopamine, a neurotransmitter associated with reward and pleasure. By mimicking the effects of nicotine in the brain, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine can help reduce the cravings and withdrawal symptoms associated with smoking cessation.
Biochemical and Physiological Effects:
In addition to its effects on the reward pathway in the brain, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system. Additionally, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has been shown to have anti-inflammatory effects, which may be beneficial for a range of medical conditions.
実験室実験の利点と制限
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has several advantages for use in lab experiments. For example, it has a well-defined mechanism of action and can be easily synthesized in the lab. Additionally, it has been extensively studied in both animals and humans, making it a well-established tool for research. However, there are also limitations to its use, particularly in terms of its selectivity for alpha4beta2 nicotinic acetylcholine receptors. This selectivity may limit its usefulness for studying other types of receptors or neurotransmitters in the brain.
将来の方向性
There are several potential future directions for research on 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine. One area of interest is its potential use in the treatment of other addictive disorders, such as alcohol or opioid addiction. Additionally, there is interest in exploring the effects of 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine on other neurotransmitter systems in the brain, such as the glutamate or GABA systems. Finally, there is interest in developing new compounds that are similar to 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine but have improved selectivity or efficacy for specific types of receptors or neurotransmitters.
合成法
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is synthesized through a multi-step process that involves the reaction of 5-chloro-2-ethoxyaniline with piperidine and formaldehyde. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine.
科学的研究の応用
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has been the subject of extensive scientific research, particularly in the field of neuroscience. This is due to its ability to selectively activate nicotinic acetylcholine receptors in the brain, which are involved in the reward pathway associated with nicotine addiction. By activating these receptors, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine can help reduce the cravings and withdrawal symptoms associated with smoking cessation.
特性
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAILQBKBAFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

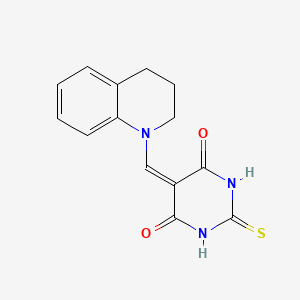
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide](/img/structure/B2874619.png)
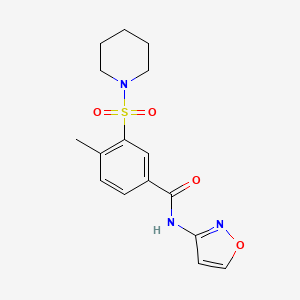
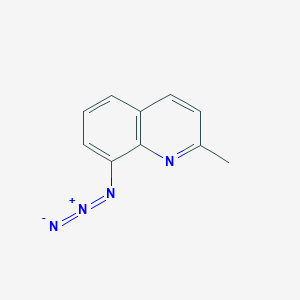
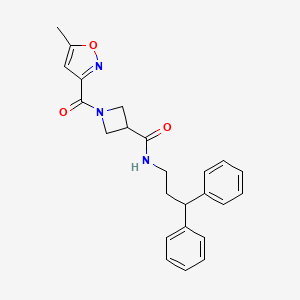
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)
![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)
![(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2874630.png)
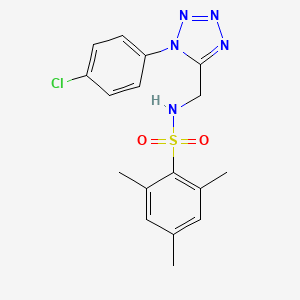
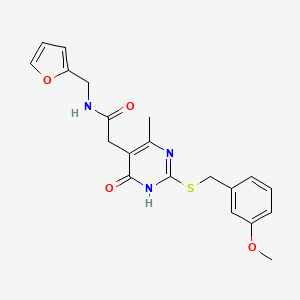
![N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2874634.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2874635.png)